molecular formula C9H9N5O2S B13882090 N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide

N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide

Katalognummer: B13882090
Molekulargewicht: 251.27 g/mol
InChI-Schlüssel: JPKZTKMCHHNHCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable pyrimidine derivative, such as 2-methylsulfanylpyrimidine, under basic conditions.

    Hydroxylation and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrazole or pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl group and carboxamide group play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-hydroxy-3-(trifluoromethyl)benzimidoylchloride
  • N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide

Uniqueness

This compound stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C9H9N5O2S

Molekulargewicht

251.27 g/mol

IUPAC-Name

N-hydroxy-3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H9N5O2S/c1-17-9-10-3-2-5(11-9)6-4-7(13-12-6)8(15)14-16/h2-4,16H,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

JPKZTKMCHHNHCK-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=CC(=N1)C2=NNC(=C2)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.